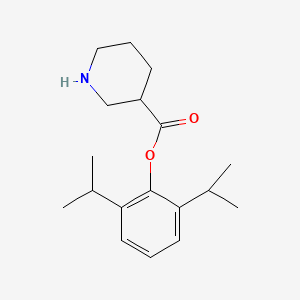
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl ester group with two isopropyl substituents. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of 3-piperidinecarboxylic acid with 2,6-bis(1-methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-piperidinecarboxylic acid and 2,6-bis(1-methylethyl)benzoic acid.
Reduction: Formation of 3-piperidinecarboxylic alcohol and 2,6-bis(1-methylethyl)phenol.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with cellular pathways and exert its effects.
類似化合物との比較
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Nipecotic acid: A piperidine derivative used as a GABA uptake inhibitor.
Piperidine-3-carboxylic acid: A simple piperidine derivative used in organic synthesis.
Uniqueness
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is unique due to the presence of the 2,6-bis(1-methylethyl)phenyl ester group, which imparts specific steric and electronic properties. This makes it a valuable compound for the design of molecules with tailored biological activity and chemical reactivity.
特性
CAS番号 |
667453-27-2 |
|---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
[2,6-di(propan-2-yl)phenyl] piperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-12(2)15-8-5-9-16(13(3)4)17(15)21-18(20)14-7-6-10-19-11-14/h5,8-9,12-14,19H,6-7,10-11H2,1-4H3 |
InChIキー |
SNWDDLCDQYMDKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















